molecular formula C9H8N4O3 B1392478 Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate CAS No. 1031577-56-6

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B1392478
CAS No.: 1031577-56-6
M. Wt: 220.18 g/mol
InChI Key: XYIPYXNIKUYKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 1,2,4-oxadiazole ring, a privileged scaffold known for its significant role in the development of new therapeutic agents . This heterocyclic core is frequently investigated for its diverse biological properties, which include potential anticancer, antimicrobial, anti-inflammatory, and analgesic activities . The specific molecular architecture of this compound, which incorporates both a pyrimidine and an ester-functionalized oxadiazole, makes it a valuable building block for researchers. It can be used in the design and synthesis of novel bioactive molecules, particularly as a precursor for further chemical modifications or as an analog in structure-activity relationship (SAR) studies. Researchers utilize this and related 1,2,4-oxadiazole derivatives in hit-to-lead optimization campaigns and for probing biological mechanisms. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c1-2-15-9(14)8-12-7(13-16-8)6-10-4-3-5-11-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIPYXNIKUYKEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with hydrazine hydrate to form the intermediate hydrazide, which then undergoes cyclization with formic acid to yield the oxadiazole ring. The pyrimidine ring is introduced through subsequent reactions involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Synthesis of Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate

The synthesis of this compound typically involves the reaction of amidoximes with diethyl oxalate under specific conditions. This method has been documented to yield derivatives that can be further modified for enhanced biological activity. The general reaction pathway includes acylation followed by cyclization, which leads to the formation of the oxadiazole ring structure .

Biological Activities

Antimicrobial Properties
this compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that compounds within this class can inhibit the growth of pathogens by disrupting cellular processes or inhibiting enzyme activity .

Anticancer Potential
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. Ethyl 3-pyrimidin-2-yl derivatives have been evaluated for their ability to induce apoptosis in cancer cells. For instance, one study demonstrated that these compounds could enhance p53 expression and activate caspase pathways in MCF-7 breast cancer cells, suggesting a mechanism for their anticancer effects .

Antitubercular Activity
Another significant application is in the treatment of tuberculosis. Novel hybrids combining pyrimidine and oxadiazole moieties have been developed as antimycobacterial agents. These compounds target Mycobacterium tuberculosis without cross-resistance to existing treatments, making them valuable candidates for further development .

Case Studies and Research Findings

Study Findings Biological Activity
Betül Kaya et al. (2016)Synthesized novel oxadiazole derivativesAntimicrobial and anticancer properties observed
MDPI (2020)Evaluated the effects on MCF-7 cellsInduction of apoptosis through p53 activation
Recent Antimycobacterial ResearchDeveloped hybrids showing efficacy against M. tuberculosisNo cross-resistance with current drugs

Mechanism of Action

The mechanism of action of Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit key enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate can be contextualized by comparing it to analogous 1,2,4-oxadiazole derivatives. Key compounds for comparison include:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound Pyrimidin-2-yl C₉H₈N₄O₃ 220.19 1031577-56-6 High nitrogen content; potential for bioactivity
Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate Cyclopentyl C₁₀H₁₄N₂O₃ 210.23 1340441-65-7 Colorless liquid; stable under normal conditions; limited toxicity data
Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate Phenyl C₁₁H₁₀N₂O₃ 218.21 37760-54-6 Density: 1.223 g/cm³; boiling point: 342.9°C; higher lipophilicity
Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate 3-(Trifluoromethyl)phenyl C₁₂H₉F₃N₂O₃ 286.21 CID 1472632 Electron-withdrawing CF₃ group; improved metabolic stability
Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate Methyl C₆H₈N₂O₃ 156.14 40019-21-4 Simpler structure; lower cost; limited commercial availability

Structural and Electronic Differences

  • Pyrimidinyl vs. Phenyl/Cycloalkyl Substituents: The pyrimidinyl group (C₄H₃N₂) in the target compound introduces two additional nitrogen atoms compared to phenyl (C₆H₅) or cyclopentyl (C₅H₉) substituents.

Physicochemical Properties

  • Boiling Points and Solubility : The phenyl-substituted derivative (CAS 37760-54-6) exhibits a higher boiling point (342.9°C) compared to the pyrimidinyl analog, likely due to stronger van der Waals interactions from the larger aromatic system .
  • Lipophilicity : The cyclopentyl derivative (logP estimated ~2.5) is more lipophilic than the pyrimidinyl compound (logP ~1.8), influencing membrane permeability and bioavailability .

Biological Activity

Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which contributes to its bioisosteric properties compared to traditional amides and esters. The chemical formula is C10H9N3O3C_{10}H_{9}N_{3}O_{3}, and it exhibits various physicochemical properties that influence its biological activity, such as solubility and lipophilicity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against several cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast Cancer)10.38Induction of apoptosis via p53 activation
U-937 (Monocytic Leukemia)5.0Caspase activation leading to cell death
CEM-13 (T-cell Leukemia)1.0Cell cycle arrest and apoptosis induction

The compound demonstrated cytotoxicity comparable to established chemotherapeutics such as doxorubicin, particularly through mechanisms involving apoptosis and cell cycle modulation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against various bacterial strains including Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) in the low micromolar range. The compound's ability to disrupt bacterial cell wall synthesis is a proposed mechanism for its efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Studies indicate that the compound activates apoptotic pathways by increasing p53 expression levels and promoting caspase activation in cancer cells .
  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer proliferation and survival, such as histone deacetylases (HDACs), which are crucial for maintaining cancer cell viability .
  • Antimicrobial Mechanisms : For bacterial targets, the compound interferes with metabolic pathways essential for bacterial growth and replication.

Case Studies

Several case studies illustrate the compound's potential:

  • Breast Cancer Study : In vitro studies on MCF-7 cells revealed that treatment with this compound resulted in a significant increase in apoptotic cells as assessed by flow cytometry .
  • Tuberculosis Treatment : A study evaluating the compound against resistant strains of M. tuberculosis demonstrated its efficacy in reducing bacterial load in infected macrophages .

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization reactions involving oxadiazole precursors. For example, analogous oxadiazole derivatives (e.g., ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate) are synthesized using ethyl esters of carboxylic acids and hydroxylamine derivatives under reflux conditions . Key variables include solvent choice (e.g., ethanol or acetonitrile), reaction time (typically 12–24 hours), and temperature (80–100°C). Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >90% purity . Yield optimization requires careful stoichiometric control of reagents like carbodiimides or coupling agents.

Q. Which spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the oxadiazole and pyrimidine rings. For instance, analogous compounds (e.g., ethyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate) show distinct ¹H NMR peaks for ester groups (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂) and aromatic protons (δ 7.5–8.5 ppm for pyrimidinyl groups) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., C=O stretch at ~1700 cm⁻¹).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of substituents in this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL provides atomic-level resolution. For example, studies on ethyl 4-(3,5-bis(trifluoromethyl)phenyl)-6-methyl-2-oxo-tetrahydro-pyrimidine-5-carboxylate revealed non-planar conformations of the pyrimidine ring due to steric hindrance, with torsion angles varying by 5–10° depending on substituents . Refinement protocols (e.g., anisotropic displacement parameters) must account for disorder in flexible ester groups.

Q. What computational methods are suitable for predicting the electronic properties of this compound in structure-activity relationship (SAR) studies?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model HOMO-LUMO gaps and electrostatic potential surfaces. For instance, studies on ethyl 3-acetyl-4-(3-methoxyphenyl)-tetrahydropyrimidine derivatives showed electron-withdrawing groups (e.g., trifluoromethyl) reduce the HOMO-LUMO gap by 0.5–1.0 eV, enhancing reactivity . Molecular docking (AutoDock Vina) further predicts binding affinities to biological targets like kinase enzymes .

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

Contradictions in NMR or IR spectra often arise from unreacted intermediates or stereoisomers. For example, residual hydroxylamine in ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate synthesis may produce overlapping peaks at δ 6.5–7.0 ppm . Solutions include:

  • Repetitive recrystallization (e.g., using ethanol/water mixtures) to remove impurities.
  • 2D NMR techniques (COSY, HSQC) to distinguish coupled protons .
  • HPLC-MS to quantify purity and identify side products .

Methodological Challenges and Solutions

Q. What strategies improve the stability of this compound during long-term storage?

Stability studies on related oxadiazoles indicate degradation via hydrolysis of the ester group. Recommended practices:

  • Storage conditions : –20°C under inert gas (argon) to prevent oxidation.
  • Lyophilization : Freeze-drying in amber vials reduces moisture absorption .
  • Stabilizers : Addition of 1–2% w/w antioxidants (e.g., BHT) inhibits radical-mediated decomposition .

Q. How can researchers validate the reproducibility of synthetic protocols across laboratories?

Inter-lab validation requires standardized reporting of:

  • Reagent purity : ≥95% (HPLC grade) for starting materials.
  • Reaction monitoring : TLC (Rf values) or in-situ IR to track progress .
  • Yield documentation : Include isolated yields (e.g., 62–93% for ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate) and chromatographic Rf values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-pyrimidin-2-yl-1,2,4-oxadiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.